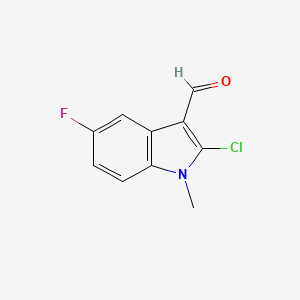

2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde

概要

説明

2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to the indole ring, along with an aldehyde functional group at the third position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core. Subsequent halogenation and functional group modifications yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

化学反応の分析

Aldehyde-Specific Reactions

The aldehyde group at the 3-position enables classic carbonyl chemistry:

Electrophilic Aromatic Substitution

The indole ring undergoes substitution at electron-rich positions, guided by directing effects of existing substituents:

Nitration

-

Conditions : HNO₃/H₂SO₄ (1:1 v/v), 80°C, 1 hr

-

Product : 6-Nitro-2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde

-

Yield : 55–60%

-

Regioselectivity : Nitration occurs at the 6-position due to meta-directing effects of the aldehyde and chloro groups .

Halogenation

-

Iodination : N-Iodosuccinimide (NIS), BF₃·Et₂O, DCM, RT

Multi-Component Reactions

The compound participates in one-pot syntheses for complex heterocycles:

Reduction of Aldehyde

-

Reducing Agent : NaBH₄, MeOH, 0°C → RT

-

Product : 2-Chloro-5-fluoro-1-methyl-1H-indole-3-methanol

-

Yield : 88%.

Protection/Deprotection

-

Silylation : TBDMSCl, imidazole, DMF

Cross-Coupling Reactions

The chloro substituent at position 2 enables metal-catalyzed couplings:

| Reaction | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 100°C | Biaryl-indole hybrids | 72% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Dioxane, 90°C | Aminated derivatives | 65% |

Stability and Side Reactions

科学的研究の応用

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications:

- Anticancer Activity : Research indicates that 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde exhibits cytotoxic effects against various cancer cell lines. For example, studies have shown that it induces apoptosis in MCF-7 breast cancer cells through caspase activation pathways, demonstrating its potential as a lead compound for anticancer drug development.

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against resistant bacterial strains such as MRSA, showing significant inhibitory effects with a minimum inhibitory concentration (MIC) of 0.25 µg/mL.

Biochemical Research

This compound interacts with various biomolecules, influencing biochemical pathways:

- Enzyme Modulation : It has been observed to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential applications in drug development and toxicology studies.

- Gene Expression Regulation : The compound affects transcription factors that regulate gene expression, leading to alterations in cellular metabolism and function. This property is particularly useful in studying cellular responses to drugs.

Material Science

The unique chemical structure of this compound allows it to be utilized in synthesizing advanced materials:

- Dyes and Pigments : Due to its indole framework, it can be used as a precursor for synthesizing various dyes and pigments, which are valuable in the textile and coatings industries.

Case Studies

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Induces apoptosis in MCF-7 cells with IC50 values comparable to standard chemotherapy agents. |

| Antimicrobial Efficacy | Significant activity against MRSA with MIC of 0.25 µg/mL, indicating potential as an antibiotic. |

| Enzyme Interaction | Modulates cytochrome P450 activity, suggesting implications for drug metabolism studies. |

作用機序

The mechanism of action of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

- 2-Chloro-1H-indole-3-carbaldehyde

- 5-Fluoro-1H-indole-3-carbaldehyde

- 1-Methyl-1H-indole-3-carbaldehyde

Comparison: 2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research and industrial applications .

生物活性

2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, notable for its unique structural features, including the presence of chlorine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

This compound is synthesized through multi-step organic reactions, often involving the Fischer indole synthesis method. The process typically includes halogenation and various functional group modifications to achieve the final product. Its chemical structure allows it to undergo various reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for further chemical derivatization .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, a study reported its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating potent activity . The compound's mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | ≤ 0.25 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT-116). The proposed mechanism involves apoptosis induction through caspase activation and modulation of cell cycle progression .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 10 | Apoptosis induction |

| HCT-116 (Colon Cancer) | 15 | Cell cycle arrest |

Case Studies

A notable case study involved the synthesis of derivatives based on this compound, which were screened for biological activity. Several derivatives showed enhanced potency against MRSA and exhibited lower cytotoxicity compared to standard antibiotics . These findings highlight the potential of this compound as a lead structure for developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The presence of halogen atoms may enhance its binding affinity to enzymes or receptors involved in critical biological pathways, thereby modulating their activity. This includes inhibition of enzymes linked to cell proliferation and survival .

特性

IUPAC Name |

2-chloro-5-fluoro-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c1-13-9-3-2-6(12)4-7(9)8(5-14)10(13)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHSKVDLYZDCED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C(=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。